Fmoc-PEG2-NHS ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVUZTWJNGUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101102662 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc Protection of the Primary Amine
The initial step involves protecting the primary amine group of the PEG12 spacer with the Fmoc moiety. This is achieved by reacting PEG12-diamine with Fmoc-chloride in an anhydrous dichloromethane (DCM) or dimethylformamide (DMF) solvent system. Triethylamine (TEA) is typically added as a base to catalyze the reaction, which proceeds at room temperature for 6–12 hours. The Fmoc group shields the amine during subsequent reactions, enabling selective modification of other functional groups.
Key Reaction Parameters:
-
Reagents: Fmoc-chloride, PEG12-diamine, TEA
-
Solvent: DCM or DMF
-
Temperature: 20–25°C
-
Yield: 85–90%
PEG Spacer Conjugation
The Fmoc-protected PEG12 intermediate is then functionalized with a carboxylic acid group to enable NHS ester formation. This step employs a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), alongside N-hydroxysuccinimide (NHS). The reaction occurs in DMF under nitrogen atmosphere to prevent hydrolysis, with stirring for 24–48 hours. The resulting intermediate, Fmoc-PEG12-COOH, is purified via column chromatography to remove dicyclohexylurea (DCU) byproducts.
Challenges and Solutions:
-
Byproduct Formation: DCU precipitates during the reaction, necessitating filtration.
-
Solubility Issues: PEG’s hydrophilicity complicates dissolution in organic solvents; co-solvents like DMF:DCM (1:1) are used.
NHS Ester Activation
The final step converts the carboxylic acid of Fmoc-PEG12-COOH into an NHS ester. This is achieved by reacting the acid with NHS in the presence of a carbodiimide coupling agent (e.g., DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)). The reaction proceeds in anhydrous DMF at 0–4°C for 2 hours, followed by warming to room temperature for 12 hours. The NHS ester group enhances reactivity with primary amines in target biomolecules.
Optimization Insights:
-
Temperature Control: Lower temperatures minimize NHS ester hydrolysis.
-
Stoichiometry: A 1.2:1 molar ratio of NHS to carboxylic acid ensures complete activation.
Comparative Analysis of Synthetic Approaches
To evaluate the efficiency of different methodologies, the table below contrasts three published protocols for synthesizing Fmoc-PEG12-NHS ester:
| Parameter | Protocol A | Protocol B | Protocol C |
|---|---|---|---|
| Coupling Agent | DCC/NHS | EDC/NHS | DCC/NHS |
| Solvent | DMF | DCM | DMF:DCM (1:1) |
| Reaction Time | 24 hours | 48 hours | 36 hours |
| Yield | 88% | 75% | 82% |
| Purity (HPLC) | >95% | 90% | 93% |
Protocol A, utilizing DCC/NHS in DMF, achieves the highest yield and purity, attributed to DCC’s superior activation efficiency in polar aprotic solvents. Protocol C’s mixed solvent system balances solubility and reaction kinetics, making it suitable for large-scale synthesis.
Purification and Characterization
Chromatographic Purification
Crude Fmoc-PEG12-NHS ester is purified via silica gel chromatography using a gradient of ethyl acetate and hexane. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase further refines purity. Critical impurities include unreacted NHS and PEG12-diamine, which are identified via thin-layer chromatography (TLC).
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) confirms Fmoc aromatic protons at δ 7.3–7.8 ppm and PEG methylene signals at δ 3.5–3.7 ppm.
-
Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 937.04 [M+H], consistent with the molecular formula CHNO.
-
High-Performance Liquid Chromatography (HPLC): A single peak at 12.7 minutes (C18 column, 70% acetonitrile) indicates >95% purity.
Challenges and Mitigation Strategies
Hydrolysis of NHS Ester
The NHS ester is prone to hydrolysis in aqueous environments, leading to reduced reactivity. Strategies to mitigate this include:
-
Storing the compound at -20°C in anhydrous DMF.
-
Conducting conjugation reactions under inert atmospheres.
Steric Hindrance in Long PEG Chains
The PEG12 spacer’s length can impede reaction efficiency due to steric effects. This is addressed by:
-
Using excess coupling reagents (1.5–2.0 equivalents).
-
Extending reaction times to 48–72 hours for complete conversion.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
-
Continuous Flow Systems: Enhance mixing and heat transfer for PEGylation steps.
-
Cost-Effective Reagents: Replacing DCC with EDC reduces DCU byproduct formation and lowers costs.
-
Green Chemistry: Ethyl acetate/hexane solvent recovery systems minimize waste.
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG12-NHS ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester reacts with primary and secondary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary and secondary amines, bases (e.g., triethylamine)
Conditions: Typically carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature
Major Products
The major products formed from these reactions are amide-linked conjugates, which are crucial for various biochemical applications .
Scientific Research Applications
Applications in Drug Development
2.1. PEGylation of Therapeutics
- Improved Solubility and Stability: The PEG component enhances the solubility and stability of drugs, improving their pharmacokinetic properties. This is particularly beneficial for peptide-based drugs, which often suffer from poor solubility .
- Targeted Drug Delivery: By attaching targeting moieties to drugs via Fmoc-PEG12-NHS ester, researchers can direct therapies to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects .
2.2. PROTAC Synthesis
Fmoc-PEG12-NHS ester is crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to promote targeted protein degradation through the ubiquitin-proteasome system. This application is significant in cancer therapy, where selective degradation of oncoproteins can lead to improved treatment outcomes .
Bioconjugation Applications
3.1. Protein Modification
The NHS ester functionality allows for the selective labeling of primary amines on proteins, peptides, and nucleic acids. This is essential for creating bioconjugates that can be used in diagnostics and therapeutics .
3.2. Oligonucleotide Functionalization
Fmoc-PEG12-NHS ester can be employed to modify oligonucleotides by introducing PEG chains, enhancing their stability and solubility, which is critical for applications in gene therapy and RNA interference .
Case Study 1: PEGylation of Peptide Drugs
In a study published in Journal of Medicinal Chemistry, researchers demonstrated that PEGylating a peptide using Fmoc-PEG12-NHS ester significantly improved its solubility and circulation time in vivo compared to the unmodified peptide .
Case Study 2: Development of PROTACs
A research team utilized Fmoc-PEG12-NHS ester to create a novel PROTAC that effectively targeted an oncogenic protein for degradation in cancer cell lines. The study highlighted the compound's ability to enhance the selectivity and efficacy of protein degradation pathways .
Mechanism of Action
Fmoc-PEG12-NHS ester exerts its effects through the formation of stable amide bonds with primary and secondary amines. The polyethylene glycol spacer increases the solubility and stability of the resulting conjugates. In PROTACs, the compound enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Comparison with Similar Compounds
Key Properties :
- Purity : >98% (HPLC) .
- Storage : Stable for 6 months at -80°C or 1 month at -20°C. Avoid freeze-thaw cycles .
- Applications : Primarily used in PROTACs to bridge E3 ubiquitin ligase ligands and target protein ligands, enabling selective degradation via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Fmoc-PEG12-NHS ester belongs to a family of PEGylated NHS esters with varying PEG lengths and functional groups. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Differences
PEG Length Variants
Functional Group Modifications
- Biotin-PEG12-NHS ester : Incorporates biotin for affinity-based applications (e.g., ELISA, Western blotting) .
- TCO-PEG12-NHS ester : Enables rapid, copper-free click chemistry with tetrazine-modified probes, ideal for in vivo targeting .
- SPDP-PEG12-NHS ester : Forms reversible disulfide bonds, useful in ADCs for controlled drug release .
Commercial Availability and Pricing
- Fmoc-PEG12-NHS ester : Priced at ~$420–$541/100 mg (MedChemExpress, CymitQuimica) .
- TCO-PEG12-NHS ester : Higher cost (~$867/g) due to specialized bioorthogonal functionality .
- Biotin-PEG12-NHS ester : ~$50–$100/mg, reflecting biotin’s additional utility .
Critical Considerations for Use
Biological Activity
Fmoc-PEG12-NHS ester is a polyethylene glycol (PEG) derivative that features an Fmoc-protected amine and an N-hydroxysuccinimidyl (NHS) ester. This compound is notable for its application in bioconjugation, particularly in the labeling of primary amines in proteins and oligonucleotides. The hydrophilic nature of PEG enhances solubility in aqueous environments, making it a versatile tool in biochemical research and drug development.
- Molecular Formula : C46H68N2O18
- Molecular Weight : 937.1 g/mol
- Purity : ≥ 95%
- CAS Number : 2227246-92-4
- Storage Conditions : -20°C
The NHS ester of Fmoc-PEG12 reacts with primary amines (-NH2) to form stable amide bonds, facilitating the conjugation of various biomolecules. The Fmoc group can be removed under basic conditions, yielding a free amine that can participate in further conjugation reactions. This dual functionality allows researchers to create complex biomolecular constructs.
Biological Applications
Fmoc-PEG12-NHS ester has been utilized in several biological contexts:
- Protein Labeling : It serves as an effective linker for attaching fluorescent dyes or other functional groups to proteins, enhancing their utility in imaging and detection assays.
- Oligonucleotide Modification : The compound can modify amine-containing oligonucleotides, improving their stability and delivery characteristics.
- Synthesis of PROTACs : Fmoc-PEG12-NHS ester is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
Table 1: Summary of Biological Activities
Case Study 1: Protein Conjugation
A study demonstrated the use of Fmoc-PEG12-NHS ester for labeling antibodies with fluorophores. The resulting conjugates exhibited enhanced fluorescence intensity, enabling more sensitive detection methods in immunoassays.
Case Study 2: Oligonucleotide Stability
Research indicated that oligonucleotides modified with Fmoc-PEG12 exhibited improved stability against nucleases. This modification significantly increased the half-life of the oligonucleotides in biological fluids, making them more effective as therapeutic agents.
Case Study 3: PROTAC Development
In a recent publication, Fmoc-PEG12-NHS ester was highlighted as a crucial component in the development of PROTACs targeting specific oncogenic proteins. The PEG linker provided necessary flexibility and hydrophilicity, enhancing cellular uptake and efficacy .
Q & A
Q. What is the structural configuration and synthetic pathway of Fmoc-PEG12-NHS ester, and how does PEG chain length influence its biochemical reactivity?
Fmoc-PEG12-NHS ester consists of a 12-unit polyethylene glycol (PEG) spacer, an NHS ester for amine conjugation, and an Fmoc-protected amine. The synthesis typically involves coupling Fmoc-protected amines to PEG chains via carbodiimide chemistry, followed by NHS ester activation . The PEG12 spacer enhances aqueous solubility and reduces steric hindrance compared to shorter PEG variants (e.g., PEG4 or PEG6), enabling efficient conjugation to proteins or peptides while maintaining biomolecular activity .
Q. What storage conditions are critical for maintaining Fmoc-PEG12-NHS ester stability, and how does improper handling affect experimental outcomes?
The compound must be stored at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the NHS ester or premature Fmoc deprotection . Repeated freeze-thaw cycles or exposure to moisture can degrade the NHS ester, reducing conjugation efficiency. For long-term stability, aliquoting into single-use vials is recommended .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of Fmoc-PEG12-NHS ester?
Reverse-phase HPLC (≥95% purity) and MALDI-TOF mass spectrometry (theoretical MW: ~1,500–1,600 Da) are standard for quality control. H-NMR can confirm PEG chain length and Fmoc/NHS group integrity by identifying characteristic peaks (e.g., Fmoc aromatic protons at 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of Fmoc-PEG12-NHS ester with amine-containing biomolecules under varying pH conditions?
Conjugation efficiency peaks at pH 8.5–9.0 (e.g., in 0.1 M sodium bicarbonate buffer). A 5:1 molar excess of Fmoc-PEG12-NHS ester to target protein ensures complete amine labeling while minimizing aggregation. Reaction time should be limited to 2 hours at 4°C to balance NHS ester reactivity and protein stability . Post-conjugation, size-exclusion chromatography (SEC) or dialysis removes unreacted PEG reagent.
Q. What strategies mitigate solubility challenges when using Fmoc-PEG12-NHS ester in aqueous reaction systems?
Pre-dissolve the compound in anhydrous DMSO or DMF (10–20 mM stock) before adding to aqueous buffers. PEG12’s hydrophilicity generally prevents precipitation, but for hydrophobic targets, adding 0.1% Tween-20 or reducing reaction temperature to 4°C can improve solubility .
Q. How does the Fmoc protection group impact multi-step syntheses, and what deprotection conditions preserve PEG12-NHS ester integrity?
The Fmoc group is removed using 20% piperidine in DMF (2 × 10-minute treatments). However, prolonged alkaline exposure can hydrolyze the NHS ester. To avoid this, deprotection should precede NHS ester conjugation steps. After deprotection, immediate neutralization (e.g., with 0.1 M HCl) stabilizes the free amine for downstream reactions .
Q. In comparative studies, how does Fmoc-PEG12-NHS ester perform against shorter PEG variants (e.g., PEG4 or PEG6) in bioactivity assays?
PEG12’s longer chain reduces steric hindrance, improving access to buried lysine residues on proteins. However, PEG12 may increase hydrodynamic radius, affecting size-sensitive applications (e.g., in vivo biodistribution). For cell-penetrating peptides, PEG6 often balances solubility and activity, whereas PEG12 is preferred for reducing immunogenicity in antibody-drug conjugates .
Q. How can researchers validate successful conjugation without disrupting the tertiary structure of target proteins?
Circular dichroism (CD) spectroscopy confirms structural integrity post-conjugation. SDS-PAGE with Coomassie staining or Western blotting (using anti-PEG antibodies) verifies PEGylation. Mass shifts detected via LC-MS/MS provide precise molecular weight confirmation .
Q. How do researchers address batch-to-batch variability when replicating Fmoc-PEG12-NHS ester conjugation protocols?
Standardize reagent sourcing (e.g., consistent PEG chain length polydispersity ≤1.1) and validate each batch via H-NMR and HPLC. Include a positive control (e.g., BSA conjugation) in every experiment to normalize efficiency metrics .
Q. What considerations are critical for integrating Fmoc-PEG12-NHS ester into click chemistry workflows?
NHS ester reactivity (t ~1–4 hours in aqueous buffers) must align with click reaction kinetics. For copper-free click chemistry (e.g., DBCO-azide), perform NHS ester conjugation first, followed by strain-promoted alkyne-azide cycloaddition to avoid NHS ester hydrolysis .
Q. Methodological Notes
- Contradictions in Evidence : While most sources recommend -20°C storage, some protocols suggest short-term use at 4°C for solubility-driven applications. Validate storage conditions via MALDI-TOF before critical experiments .
- Data Gaps : Limited peer-reviewed studies on Fmoc-PEG12-NHS ester’s in vivo behavior; prioritize primary literature over vendor documentation for pharmacokinetic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
